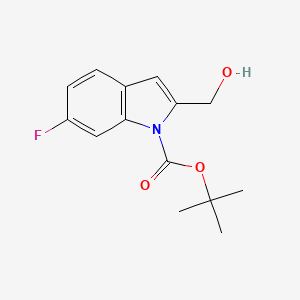

tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C14H16FNO3 |

|---|---|

Molecular Weight |

265.28 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-2-(hydroxymethyl)indole-1-carboxylate |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-11(8-17)6-9-4-5-10(15)7-12(9)16/h4-7,17H,8H2,1-3H3 |

InChI Key |

QXVIIOILJNVRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable indole derivative.

Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring using a fluorinating agent such as Selectfluor.

Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction followed by reduction.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at position 2 is susceptible to oxidation. Analogous systems, such as tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, undergo oxidation to form ketones or aldehydes under conditions like:

-

Potassium permanganate in acidic or neutral media.

-

Chromium trioxide (CrO₃) in aqueous H₂SO₄.

Key Observations :

-

The oxidation state depends on the oxidizing agent and solvent. For example, KMnO₄/H+ typically converts hydroxymethyl to carboxylic acid groups.

-

The fluorine substituent at position 6 may stabilize the intermediate carbocation during oxidation, potentially influencing regioselectivity .

Reduction of the Hydroxymethyl Group

Reduction of the hydroxymethyl group to a methylene (-CH₂-) or methoxy (-OCH₃) group is achievable via:

-

Lithium aluminum hydride (LAH) in dry ether, which reduces aldehydes/ketones to alcohols.

-

Sodium borohydride (NaBH₄) in protic solvents, though this may require activation of the carbonyl group .

Example Reaction :

In a related system (tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate), NaBH₄ successfully reduces methoxymethyl groups under specific conditions.

Nucleophilic Substitution

The hydroxymethyl group can undergo nucleophilic substitution, where the hydroxyl (-OH) acts as a leaving group:

-

Alkylation using alkyl halides (e.g., R-X) in the presence of a base (e.g., NaOH).

-

Amination with amines (e.g., NH₃ or RNH₂) under alkaline conditions .

Critical Factors :

-

The tert-butyl carbamate group remains stable during substitution reactions .

-

Fluorine’s electron-withdrawing nature may enhance the leaving group’s ability .

Coupling Reactions

The compound’s indole core and functional groups enable participation in coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ .

-

Amide coupling using EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) .

Example :

In the synthesis of hybrid quinoline-indole compounds, tert-butyl (2-(hydroxymethyl)quinolin-8-yl) carbonates undergo EDC-mediated coupling with indole derivatives .

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group (-CO₂t-Bu) protects the indole’s NH and can be removed under acidic conditions (e.g., TFA or HCl in dioxane) .

Key Consideration :

-

Deprotection conditions must avoid damaging the hydroxymethyl or fluorine groups.

Table 1: Oxidation of Hydroxymethyl Group

| Reaction Type | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H+ | Aqueous, reflux | Conversion to carboxylic acid | |

| Oxidation | CrO₃, H₂SO₄ | Aqueous, 0°C | Ketone/aldehyde formation |

Table 2: Reduction of Hydroxymethyl Group

| Reaction Type | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Reduction | LAH, dry ether | -78°C to rt | Methanol formation | |

| Reduction | NaBH₄, MeOH | rt, 12 h | Alcohol formation |

Table 3: Coupling Reactions

| Reaction Type | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C, 4 h | Cross-coupled product | |

| Amide coupling | EDC, HOBt | DMF, rt | Amide-linked product |

Research Findings

-

Stability of tert-Butyl Carbamate : The protecting group remains intact during substitution and coupling reactions, as observed in analogous systems .

-

Fluorine’s Role : The fluorine substituent enhances electron-deficient character, potentially directing electrophilic reactions to specific positions .

-

Biological Relevance : While direct data is absent, related piperazine-indole hybrids show anticancer activity, suggesting potential applications.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves:

- Fluorination : Introduction of fluorine using Selectfluor.

- Hydroxymethylation : Formylation followed by reduction to add the hydroxymethyl group.

- Esterification : Reaction with tert-butyl alcohol to form the ester.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

- Development of Synthetic Methodologies : Researchers utilize this compound to explore new synthetic routes and methodologies that can enhance efficiency and yield in organic synthesis.

Biology

- Biological Activity Studies : The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Its structural features may enhance its interaction with biological targets.

Case Study: Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer effects. The introduction of fluorine in this compound can improve bioavailability and selectivity towards cancer cells, potentially leading to better therapeutic outcomes.

Medicine

- Drug Development Potential : Due to its structural similarity to bioactive indole derivatives, this compound is being studied as a potential lead compound for drug development. Its ability to modulate biological activity makes it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl and ester groups can modulate its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and applications:

Substituent Position and Electronic Effects

- Position 2 vs. In contrast, position 3-substituted analogs (e.g., 6a, 6b) exhibit enhanced conjugation with the indole ring, influencing electronic properties and binding affinity in biological systems .

- Fluorine vs. Chlorine/Bromine : The 6-fluoro substituent in the target compound offers electron-withdrawing effects, modulating the indole’s aromatic reactivity. Chlorine/bromine analogs (e.g., 6-chloro in ) provide heavier halogens for cross-coupling reactions but may reduce metabolic stability in drug candidates.

Functional Group Reactivity

- Hydroxymethyl (-CH2OH) : This group enables oxidation to aldehyde (-CHO) or carboxylic acid (-COOH) functionalities, making the compound a versatile intermediate. For example, tert-butyl 6-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate is brominated to yield 3-(bromomethyl) derivatives for nucleophilic substitution .

- Trifluoromethyl (-CF3) : Compounds like 3n exhibit increased lipophilicity and metabolic resistance, advantageous in agrochemicals but may require specialized catalysts (e.g., Cu-mediated trifluoromethylation).

Biological Activity

Tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a tert-butyl ester group, a hydroxymethyl group, and a fluorine atom at the 6-position of the indole structure, contributing to its unique properties and biological interactions.

- Molecular Formula : C14H16FNO3

- Molecular Weight : Approximately 265.28 g/mol

- Structure : The indole ring system is a bicyclic structure known for its presence in many biologically active molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Compounds with indole structures are often associated with anticancer effects. The introduction of fluorine can enhance bioavailability and selectivity towards specific biological targets, potentially improving therapeutic outcomes in cancer treatment.

- Antimicrobial Effects : Preliminary studies suggest that this compound may have antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Interaction with Membrane Proteins : There is evidence that this compound may interact with ATP-binding cassette transporters, which are crucial for drug absorption and resistance mechanisms in cancer therapy. Understanding these interactions could provide insights into its efficacy as a therapeutic agent.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

- Modulation of Drug Transport : By interacting with ATP-binding cassette transporters, this compound may influence the pharmacokinetics of drugs used in cancer therapy.

- Enhancement of Metabolic Stability : The fluorine substituent is known to improve metabolic stability and binding affinity to biological targets, which can enhance the overall effectiveness of the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | Similar indole structure | Different position of hydroxymethyl group |

| Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate | Fluorinated indole | Different substitution pattern |

| Tert-butyl 3-bromo-1H-indole-1-carboxylate | Bromine substituent | Halogen variation affects reactivity |

| Tert-butyl 7-methoxyindole-1-carboxylic acid | Methoxy group | Different functional group influences solubility |

This table illustrates how variations in substitution patterns and functional groups can significantly alter the properties and potential applications of similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 6-fluoro-2-(hydroxymethyl)-1H-indole-1-carboxylate, and what are their yields?

- Methodology : The compound can be synthesized via hydroxylation of indole precursors. For example, in a Friedel-Crafts-type α-arylation, BH₃·THF is used to reduce alkenes to alcohols, followed by NaBO₃·4H₂O oxidation to stabilize the hydroxymethyl group. Typical yields range from 70–80% after purification by flash column chromatography (Et₂O/hexanes gradient) .

- Key Steps :

- Protection of indole nitrogen with Boc (tert-butyloxycarbonyl) using Boc₂O, Et₃N, and DMAP in CH₂Cl₂.

- Hydroxymethylation via BH₃·THF at 0°C to RT.

- Purification via silica gel chromatography .

Q. How is the hydroxymethyl group in this compound characterized spectroscopically?

- NMR Analysis : The hydroxymethyl (-CH₂OH) group is identified by distinct proton signals at δ ~3.67 ppm (t, J = 6.5 Hz) and carbon signals at δ ~60–65 ppm. The tert-butyl group shows a singlet at δ ~1.67 ppm (9H) in ¹H NMR and δ ~28 ppm in ¹³C NMR. Fluorine substitution at position 6 causes splitting in aromatic proton signals (e.g., δ ~7.96 ppm, d, J = 9.0 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₄H₁₇FNO₃: 278.1192) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear protective eyewear, nitrile gloves, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., BH₃·THF) .

- Waste Management : Collect organic waste separately and dispose via licensed hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .

- Toxicity Note : Limited toxicity data exist; treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Enantioselective Friedel-Crafts : Use chiral Brønsted acids (e.g., phosphoric acids) or metal-ligand complexes (e.g., Pd-BINAP) to induce asymmetry during the α-arylation step. demonstrates enantiomeric excess (ee) >90% using iminium-activation strategies .

- Optimization : Screen solvents (e.g., CH₂Cl₂ vs. THF) and temperatures (0°C to RT) to enhance ee. Monitor progress via chiral HPLC .

Q. What strategies resolve contradictory NMR data for intermediates during synthesis?

- Case Study : If conflicting signals arise for the hydroxymethyl group (e.g., δ ~3.67 ppm vs. δ ~3.85 ppm), confirm purity via TLC and repeat chromatography. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.

- Advanced Techniques : 2D NMR (HSQC, HMBC) can clarify coupling patterns. For example, HMBC correlations between the hydroxymethyl protons and the indole C2 carbon confirm regiochemistry .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

- Flow Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., BH₃·THF reduction). highlights flow-based optimization of diazomethane synthesis, applicable here for safer handling of reactive intermediates .

- DOE (Design of Experiments) : Apply factorial design to optimize parameters (residence time, temperature, reagent stoichiometry). For example, vary Boc₂O equivalents (1.2–2.0 eq.) to maximize yield while minimizing side products .

Q. What are the ecological implications of releasing this compound, and how can biodegradability be assessed?

- Persistence Testing : Use OECD 301F (Ready Biodegradability) to measure mineralization in aqueous systems. No data exist yet, but structural analogs (e.g., tert-butyl indole carboxylates) show moderate persistence (t₁/₂ >60 days) .

- Mitigation : Functionalize the hydroxymethyl group (e.g., esterification) to enhance biodegradability. Monitor hydrolysis products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.